Lipophilicity Tuning: Target Compound vs. 1-Isopropylpiperazin-2-one and 6,6-Dimethylpiperazin-2-one
The synergistic effect of dual N- and C-substitution on lipophilicity (LogP) is non-additive. Computational predictions show the target compound (free base) has a LogP of 1.795, which is more than 2 log units higher than the parent 6,6-dimethylpiperazin-2-one (XLogP3: -0.5) and 1.7 log units higher than the mono-substituted 1-isopropylpiperazin-2-one (LogP: 0.093) [1][2]. The hydrochloride salt form further modulates this property, reducing measured LogP to 0.22, while enhancing aqueous solubility for in vitro assays . This provides researchers with a tunable lipophilicity profile not available in the unsubstituted or mono-substituted analogs.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Free base computed LogP: 1.795; HCl salt measured LogP: 0.22 |
| Comparator Or Baseline | 6,6-Dimethylpiperazin-2-one (XLogP3: -0.5); 1-Isopropylpiperazin-2-one (LogP: 0.093) |
| Quantified Difference | Target free base LogP is 2.295 units higher than 6,6-dimethylpiperazin-2-one and 1.702 units higher than 1-isopropylpiperazin-2-one. |
| Conditions | Computed values from standard algorithms (XLogP3, ChemDraw) compared to experimentally derived data for the hydrochloride salt. |
Why This Matters
This quantified, tunable lipophilicity control allows medicinal chemists to optimize ADME properties and ligand efficiency, a critical selection factor in drug discovery procurement where generic scaffolds fail.
- [1] Chembase.cn. 1-isopropyl-6,6-dimethylpiperazin-2-one. Physicochemical Property Data. View Source
- [2] PubChem. 6,6-Dimethylpiperazin-2-one. Computed Properties: XLogP3. View Source
